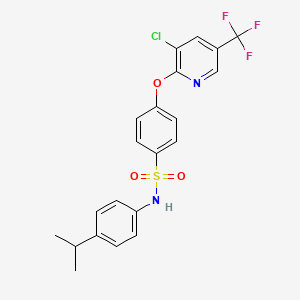
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-isopropylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-isopropylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18ClF3N2O3S and its molecular weight is 470.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-isopropylphenyl)benzenesulfonamide , also known by its CAS number 1024301-83-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes available data regarding its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₂ClF₃N₂O₄
- Molecular Weight : 400.74 g/mol
- PubChem CID : 118719636
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on specific protein kinases and G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth in preclinical models.
- G-Protein Coupled Receptors (GPCRs) : Research indicates that the compound may modulate GPCR activity, affecting intracellular signaling cascades, such as those involving calcium ion mobilization and cyclic AMP production .
Pharmacological Effects
The compound exhibits several pharmacological properties:
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy.
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers, indicating potential applications in treating inflammatory diseases.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a 72-hour period. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 25 |
| 25 | 50 | 45 |
| 50 | 20 | 70 |
Study 2: Inflammatory Response Modulation
Another study investigated the anti-inflammatory properties of the compound using a murine model of acute inflammation. Results showed a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered at a dose of 5 mg/kg body weight .
| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (5 mg/kg) | 80 | 90 |
Eigenschaften
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O3S/c1-13(2)14-3-5-16(6-4-14)27-31(28,29)18-9-7-17(8-10-18)30-20-19(22)11-15(12-26-20)21(23,24)25/h3-13,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYBYRUHZHUCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














